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1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyl dichloride
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Overview
Description
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two carbonyl chloride groups attached to the triazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride can be synthesized through various methods. One common approach involves the cyclization of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which is then subjected to hydrolysis and subsequent chlorination to yield the desired compound . The reaction typically requires acidic conditions, such as the use of hydrochloric acid and acetic acid, followed by treatment with thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: Industrial production of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride often involves large-scale batch processes. The starting materials are mixed in reactors under controlled temperatures and pressures to ensure high yields and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the carbonyl chloride groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride involves its reactivity with various biological targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . It can also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
4,5-Dicyano-1,2,3-triazole: A precursor in the synthesis of 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride.
1,2,4-Triazole: Another triazole isomer with different substitution patterns and reactivity.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A compound with similar structural features but different functional groups and applications.
Uniqueness: 1-Methyl-1H-1,2,3-triazole-4,5-dicarbonyldichloride is unique due to its dual carbonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for producing a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C5H3Cl2N3O2 |
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Molecular Weight |
208.00 g/mol |
IUPAC Name |
1-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-3(5(7)12)2(4(6)11)8-9-10/h1H3 |
InChI Key |
RZJUIRPRAGKYBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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